(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
CAS No.: 127126-06-1
Cat. No.: VC21198503
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127126-06-1 |
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Molecular Formula | C5H11NO3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid |
Standard InChI | InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m1/s1 |
Standard InChI Key | NWZTXAMTDLRLFP-WUJLRWPWSA-N |
Isomeric SMILES | C[C@H]([C@@](C)(C(=O)[O-])[NH3+])O |
SMILES | CC(C(C)(C(=O)O)N)O |
Canonical SMILES | CC(C(C)(C(=O)[O-])[NH3+])O |
Introduction
Chemical Structure and Properties
Structural Characteristics
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (CAS 127126-06-1) is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. The compound contains two stereogenic centers - the C2 carbon with an S configuration and the C3 carbon with an R configuration. This stereochemical arrangement distinguishes it from its various stereoisomers, which can exhibit significantly different biological and chemical properties.
The molecular structure features:
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A carboxylic acid group (-COOH)
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A primary amino group (-NH₂) at the C2 position
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A hydroxyl group (-OH) at the C3 position
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Two methyl groups: one at the C2 position and another at the C3 position
Physical and Chemical Properties
Property | Value |
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Molecular Formula | C₅H₁₁NO₃ |
Molecular Weight | 133.15 g/mol |
InChI | InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m1/s1 |
InChI Key | NWZTXAMTDLRLFP-WUJLRWPWSA-N |
Canonical SMILES | CC(C(C)(C(=O)O)N)O |
Isomeric SMILES | CC@HO |
The compound exists as a solid at room temperature and exhibits solubility properties typical of amino acids, being soluble in water and poorly soluble in non-polar solvents.
Synthesis Methods
Laboratory Scale Synthesis
The synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods, with stereocontrol being a critical aspect of the synthesis strategy.
One efficient approach involves the enantioselective synthesis starting from Fmoc-protected Garner's aldehyde. This method includes:
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A high-yielding two-step synthesis of Fmoc Garner's aldehyde
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A Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner's enoate
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Diastereoselective 1,4-addition of lithium dialkylcuprates to achieve high yields and diastereoselectivity
Alternative synthetic strategies may involve:
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Chiral starting materials or catalysts
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Asymmetric catalysis
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Enzymatic resolution of racemic mixtures
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Dynamic kinetic asymmetric transformations (DYKAT)
Industrial Production Methods
Industrial production typically involves large-scale synthesis using similar enantioselective processes. The use of robust and scalable reaction conditions ensures efficient production with high purity and yield. For commercial applications, process optimization focuses on:
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Reducing the number of synthetic steps
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Employing cost-effective reagents and catalysts
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Developing environmentally friendly procedures
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Implementing efficient purification methods
Biological Significance and Functions
Enzyme Interactions
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid interacts with various enzymes and receptors, influencing metabolic pathways. Studies have demonstrated that this compound acts as an effective inhibitor of certain enzymes involved in amino acid metabolism, which can lead to altered metabolic pathways with potential therapeutic benefits in treating metabolic disorders.
The compound's stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of its targets by acting as an inhibitor or activator, depending on the biological context.
Protein Structure Studies
The hydroxyl group in (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid allows for hydrogen bonding, which is critical in stabilizing protein structures. This property makes the compound valuable in studies investigating protein folding and stability.
When incorporated into peptides, this amino acid derivative can:
Applications in Research and Industry
Pharmaceutical Applications
In the pharmaceutical industry, (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid serves as a valuable building block in peptide synthesis. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it an essential component in drug formulation processes.
The compound has shown potential in several pharmaceutical applications:
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As an inhibitor of specific enzymes involved in metabolic disorders
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In peptide-based drug development targeting various diseases
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For the synthesis of novel drug candidates with improved pharmacological properties
Peptide Chemistry
As a building block for complex molecules, (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemical properties assist in producing enantiomerically pure compounds for diverse applications.
Research has demonstrated that derivatives of this compound can be synthesized to create peptide mimetics with enhanced biological activity. These derivatives have shown promise in preclinical trials for their therapeutic effects against various diseases.
Comparison with Related Compounds
Stereoisomers
Several stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid exist, each with distinct properties and biological activities:
Comparison with Threonine
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid is structurally related to the natural amino acid threonine (2S,3R)-2-amino-3-hydroxybutanoic acid), with the key difference being an additional methyl group at the C2 position.
This additional methyl group in (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid:
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Increases the hydrophobicity of the molecule
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Provides steric hindrance that can affect enzyme recognition
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Modifies the conformational preferences of the molecule
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Can impact metabolic stability and bioavailability
Analytical Methods for Identification and Characterization
Spectroscopic Methods
Several spectroscopic techniques are employed for the identification and characterization of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid:
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¹H-NMR Spectroscopy: Typically shows signals at δ 1.21–1.27 ppm for methyl groups and 3.9–3.96 ppm for the hydroxyl-bearing methine
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Chiral HPLC: Used to confirm enantiomeric excess and purity of the compound
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the compound's structure
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Polarimetry or Circular Dichroism (CD): Used to resolve optical activity and confirm the stereochemical configuration
Separation and Purification
For the isolation and purification of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, several techniques have been developed:
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Chiral HPLC or GC with Derivatization: Uses chiral stationary phases or derivatization agents (such as Marfey's reagent) to separate stereoisomers
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Crystallization: Exploits differences in solubility to obtain pure crystalline material
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Ion-Exchange Chromatography: Leverages the compound's zwitterionic properties for purification
Current Research and Future Perspectives
Recent research on (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid has expanded into several promising areas:
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Peptide Design: Incorporation into peptides to create novel therapeutics with enhanced stability and pharmacological properties
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Enzyme Inhibition Studies: Further investigation of its potential as an inhibitor of specific enzymes involved in metabolic disorders
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Structural Biology: Use in protein structure studies to understand folding mechanisms and stability
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Drug Development: Exploration of derivatives with enhanced therapeutic potential for various diseases
Future research directions may include:
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Development of more efficient synthetic routes
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Investigation of additional biological activities
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Creation of novel derivatives with enhanced properties
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Exploration of applications in emerging fields such as materials science
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